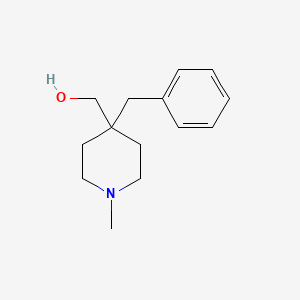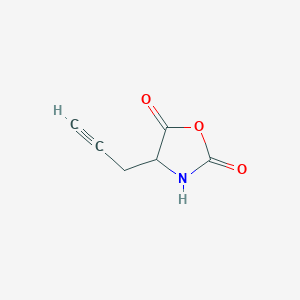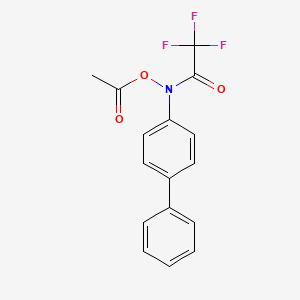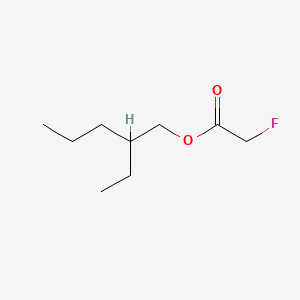![molecular formula C17H16F3NO2 B13414333 Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate CAS No. 68749-59-7](/img/structure/B13414333.png)
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flufenamic Acid Isopropyl Ester is a derivative of flufenamic acid, which belongs to the anthranilic acid derivatives (or fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is known for its analgesic, anti-inflammatory, and antipyretic properties. Flufenamic Acid Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of flufenamic acid, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Flufenamic Acid Isopropyl Ester can be synthesized through an esterification reaction, where flufenamic acid reacts with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to ensure maximum yield and purity of Flufenamic Acid Isopropyl Ester. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. After the reaction, the product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Flufenamic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Flufenamic acid and isopropyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.
科学的研究の応用
Flufenamic Acid Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
作用機序
Flufenamic Acid Isopropyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it is known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 channels .
類似化合物との比較
Flufenamic Acid Isopropyl Ester is compared with other fenamate derivatives, such as:
- Mefenamic Acid
- Meclofenamic Acid
- Niflumic Acid
Uniqueness
Flufenamic Acid Isopropyl Ester stands out due to its enhanced pharmacokinetic properties, making it more suitable for certain applications compared to its parent compound, flufenamic acid . The presence of the isopropyl ester group improves its solubility and bioavailability, which can be advantageous in both research and therapeutic contexts.
特性
CAS番号 |
68749-59-7 |
|---|---|
分子式 |
C17H16F3NO2 |
分子量 |
323.31 g/mol |
IUPAC名 |
propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3 |
InChIキー |
DGGGUUTVPUQZCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
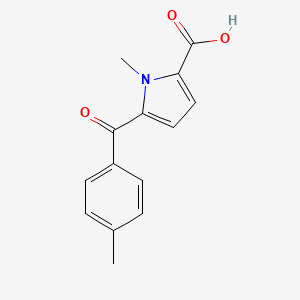

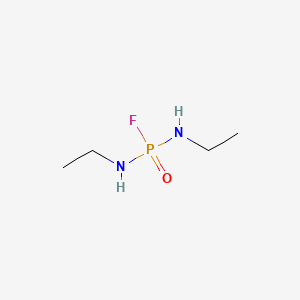
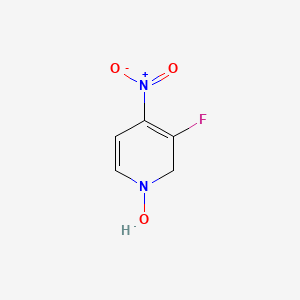
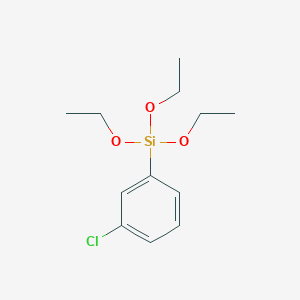

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
